

# Application Notes and Protocols for Measuring USP7 and USP47 Activity

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## Compound of Interest

Compound Name: *USP7/USP47 inhibitor*

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for robust and widely used biochemical assays to measure the enzymatic activity of Ubiquitin-Specific Protease 7 (USP7) and its close homolog, Ubiquitin-Specific Protease 47 (USP47). Accurate measurement of their deubiquitinase (DUB) activity is crucial for understanding their roles in cellular processes and for the development of therapeutic inhibitors.

## Introduction to USP7 and USP47

USP7 and USP47 are cysteine proteases that play critical roles in the ubiquitin-proteasome system by removing ubiquitin from substrate proteins, thereby regulating their stability and function.<sup>[1]</sup> USP7 is a key regulator of cellular processes such as the p53 tumor suppressor pathway, DNA damage response, and immune signaling.<sup>[2]</sup> USP47 shares significant structural and functional homology with USP7 and has been implicated in cancer progression and the regulation of inflammasome activation.<sup>[1][3]</sup> Given their involvement in various diseases, particularly cancer, both enzymes are attractive targets for drug discovery.<sup>[1][2]</sup>

## Overview of Biochemical Assays

Several *in vitro* methods are available to quantify the enzymatic activity of USP7 and USP47. The most common approaches utilize fluorogenic ubiquitin substrates, such as Ubiquitin-7-Amino-4-Methylcoumarin (Ub-AMC) and Ubiquitin-Rhodamine 110 (Ub-Rho110).<sup>[4][5][6]</sup> These

assays rely on the principle of fluorescence quenching. The fluorophore is attached to the C-terminus of ubiquitin, and its fluorescence is quenched in this conjugated form. Upon cleavage by a DUB, the free fluorophore is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to enzyme activity.[\[5\]](#)

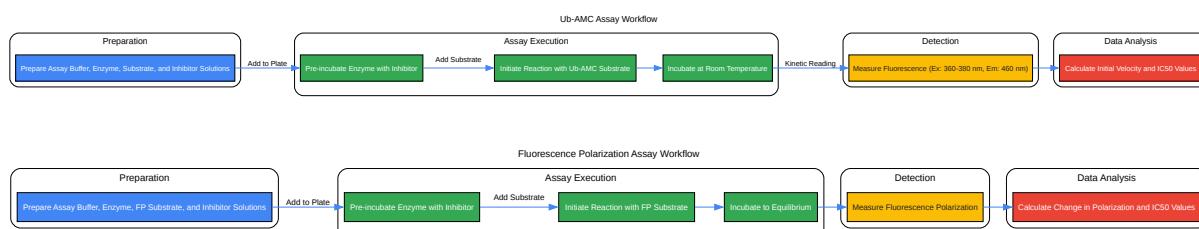
Other advanced techniques include Fluorescence Polarization (FP) assays and the use of Tandem Ubiquitin Binding Entities (TUBEs). FP assays measure the change in the rotational speed of a fluorescently labeled ubiquitin substrate upon enzyme cleavage.[\[7\]](#)[\[8\]](#) TUBE-based assays are used to enrich and detect polyubiquitinated proteins, which can be useful for studying the activity of DUBs on specific substrates.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

## Section 1: Fluorogenic Substrate-Based Assays

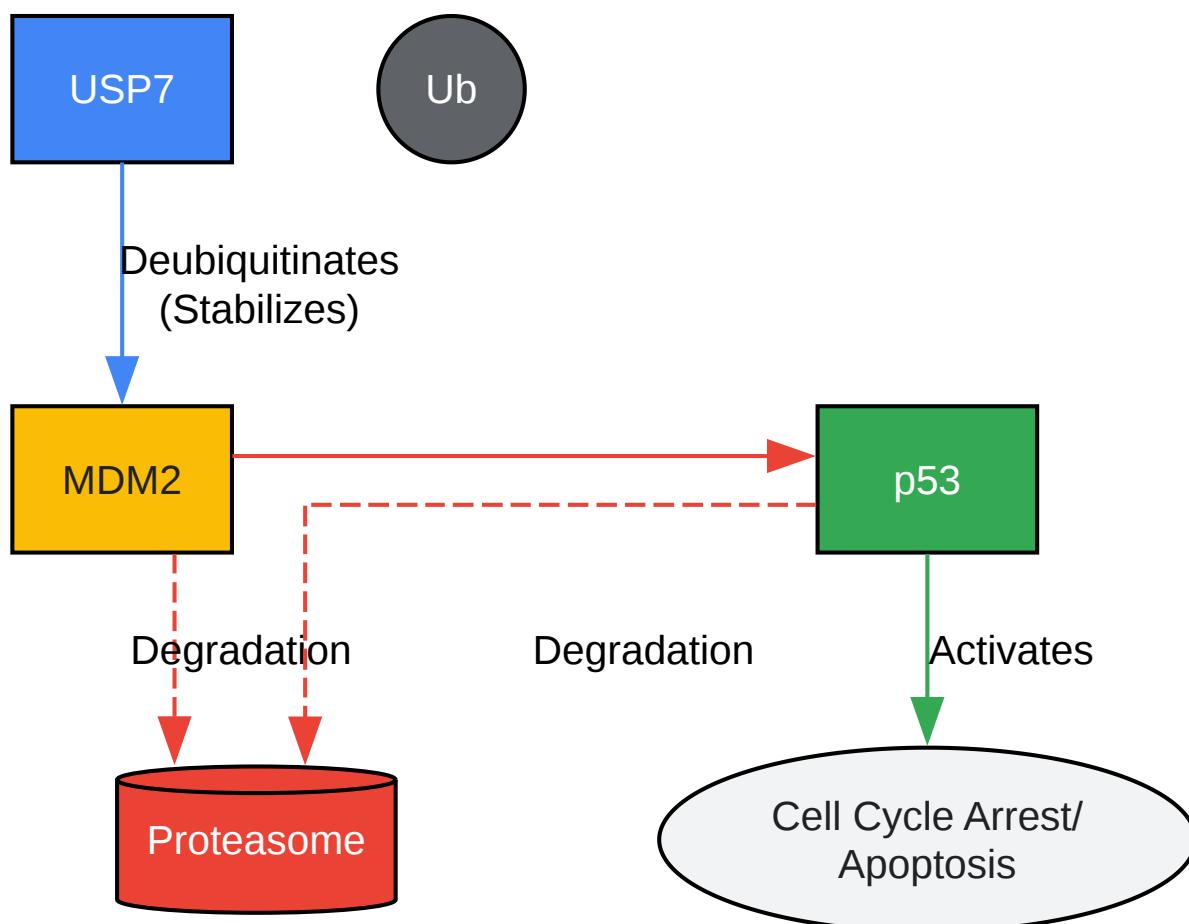
These assays are the most common methods for continuous, real-time monitoring of DUB activity and are well-suited for high-throughput screening (HTS) of inhibitors.

### Ubiquitin-AMC (Ub-AMC) Assay

This assay is a widely used method for measuring DUB activity. The cleavage of the amide bond between ubiquitin and AMC by USP7 or USP47 results in the release of the fluorescent AMC molecule.[\[5\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)



## USP7 in the p53-MDM2 Pathway



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